molecular formula C10H16N2O3 B3098816 Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1343835-50-6

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B3098816
CAS RN: 1343835-50-6
M. Wt: 212.25
InChI Key: DTOCOFULCBOYEZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate is an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains ethyl and 2,2-dimethylpropyl groups .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, oxadiazoles are often synthesized through the cyclization of appropriate precursors, such as hydrazides . The ethyl and 2,2-dimethylpropyl groups could potentially be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the ethyl and 2,2-dimethylpropyl groups attached to it . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Oxadiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The ethyl and 2,2-dimethylpropyl groups could also potentially undergo reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxadiazole ring and the ethyl and 2,2-dimethylpropyl groups . For example, it would likely be relatively nonpolar due to the presence of these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazoles exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially include exploring its properties and potential applications, such as in medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(15-12-8)6-10(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOCOFULCBOYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 6
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Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

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